molecular formula C15H17BrN2O3S B11182852 Pentyl 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate

Pentyl 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate

Cat. No.: B11182852
M. Wt: 385.3 g/mol
InChI Key: BTMKPROQXCUJQA-UHFFFAOYSA-N
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Description

Pentyl 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is a chemical compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring is formed by the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative. This reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

  • Introduction of the Bromophenyl Group: : The bromophenyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the oxadiazole derivative with a bromophenyl halide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

  • Sulfanyl Group Addition: : The sulfanyl group is added by reacting the bromophenyl oxadiazole derivative with a suitable thiol compound. This reaction is typically carried out in the presence of a base such as triethylamine (Et3N) or sodium hydroxide (NaOH).

  • Esterification: : The final step involves the esterification of the sulfanyl oxadiazole derivative with pentanol. This reaction is usually catalyzed by an acid such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can occur at the oxadiazole ring or the bromophenyl group. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: K2CO3, NaH, Et3N

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced oxadiazole derivatives

    Substitution: Various substituted oxadiazole derivatives

Scientific Research Applications

  • Medicinal Chemistry: : The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties. It has been investigated as a potential lead compound for the development of new therapeutic agents.

  • Agriculture: : The compound has shown potential as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

  • Materials Science: : The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Pentyl 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is primarily based on its ability to interact with specific molecular targets. These targets include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. It can also interact with receptors to modulate signal transduction pathways or bind to nucleic acids to interfere with transcription or replication processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The oxadiazole ring is known for its stability and ability to participate in various chemical reactions, making the compound versatile for different applications. Additionally, the combination of the bromophenyl and sulfanyl groups enhances its biological activity and specificity towards certain molecular targets.

Properties

Molecular Formula

C15H17BrN2O3S

Molecular Weight

385.3 g/mol

IUPAC Name

pentyl 2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C15H17BrN2O3S/c1-2-3-4-9-20-13(19)10-22-15-18-17-14(21-15)11-5-7-12(16)8-6-11/h5-8H,2-4,9-10H2,1H3

InChI Key

BTMKPROQXCUJQA-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)Br

Origin of Product

United States

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